

# flecainide pharmacokinetics metabolism

## CYP2D6

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### Compound Focus: Flecainide

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## Metabolic Pathways and Enzymology

**Flecainide** is primarily metabolized to **m-O-dealkylated flecainide (MODF)** and subsequently oxidized to **m-O-dealkylated lactam (MODLF)** [1] [2]. The metabolism involves multiple enzymes, with stereoselectivity observed for the **flecainide** enantiomers.

The diagram below illustrates the primary metabolic pathways and the enzymes involved.

*The primary and secondary metabolic pathways of **flecainide**, showing key enzymes and stereoselective metabolism.*

- **CYP2D6:** The principal high-affinity enzyme for **flecainide**'s metabolism [1] [2] [3]. Formation of MODF by CYP2D6 shows **stereoselectivity**, with a 4-fold higher intrinsic clearance (CL<sub>int</sub>) for the R-enantiomer compared to the S-enantiomer at the high-affinity site [2].
- **CYP1A2:** Serves as a secondary, low-affinity pathway [1]. This pathway becomes particularly important in individuals with impaired CYP2D6 function (Intermediate or Poor Metabolizers), where metabolism is taken over by CYP1A2 [1].
- **Renal Excretion:** Approximately **30%** of a administered **flecainide** dose is excreted unchanged in the urine, making renal function a clinically relevant covariate [3] [4].

## Quantitative Pharmacokinetic and Genotypic Data

The following tables summarize the quantitative impact of genetic polymorphisms and other patient factors on **flecainide** pharmacokinetics.

**Table 1: Impact of CYP2D6 Genotype on Flecainide Pharmacokinetics**

CYP2D6 Phenotype & Genotype	Impact on Oral Clearance (CL/F)	Terminal Half-life and AUC Changes	Therapeutic Implications
<b>Extensive Metabolizer (EM): *1/*1</b>	Reference CL/F (1.00 ratio) [3]	Baseline values	Standard dosing typically effective.
<b>Heterozygous EM (e.g., *1/*10)</b>	11% reduction (0.89 ratio) [3]	Increased half-life and MRT [5]	Monitor for potential drug accumulation.
<b>Intermediate Metabolizer (IM: e.g., *10/*10)</b>	21-27% reduction [3]	Significant increase in AUC, half-life, and MRT after CYP2D6 inhibition [5]	Higher exposure risk; dose reduction may be needed.
<b>Poor Metabolizer (PM)</b>	Up to 42% reduction [1] [2]	N/A	Substantially higher drug exposure; requires lower doses.

**Table 2: Key Pharmacokinetic Parameters and Covariates**

Parameter / Covariate	Effect on Flecainide PK	Notes
<b>Oral Bioavailability</b>	~100% (decreases with milk) [4]	High absorption.
<b>Elimination Half-life</b>	Adults: 12-27 hours; Children: ~8 hours [3] [4]	Half-life is age-dependent.
<b>Therapeutic Trough Range</b>	0.2 - 1.0 µg/mL [4]	Narrow therapeutic index.

Parameter / Covariate	Effect on Flecainide PK	Notes
Age ( $\geq 70$ years)	~30% reduction in CL/F [3]	CYP1A2 activity decreases with age, impacting those with poor CYP2D6 function most [1].
Sex (Female)	~24% reduction in CL/F [3]	
Renal Impairment	Reduced clearance [3]	Due to 30% renal excretion of unchanged drug [4].

## Key Experimental Protocols and Models

Understanding the experimental evidence is crucial for evaluating data and designing future studies.

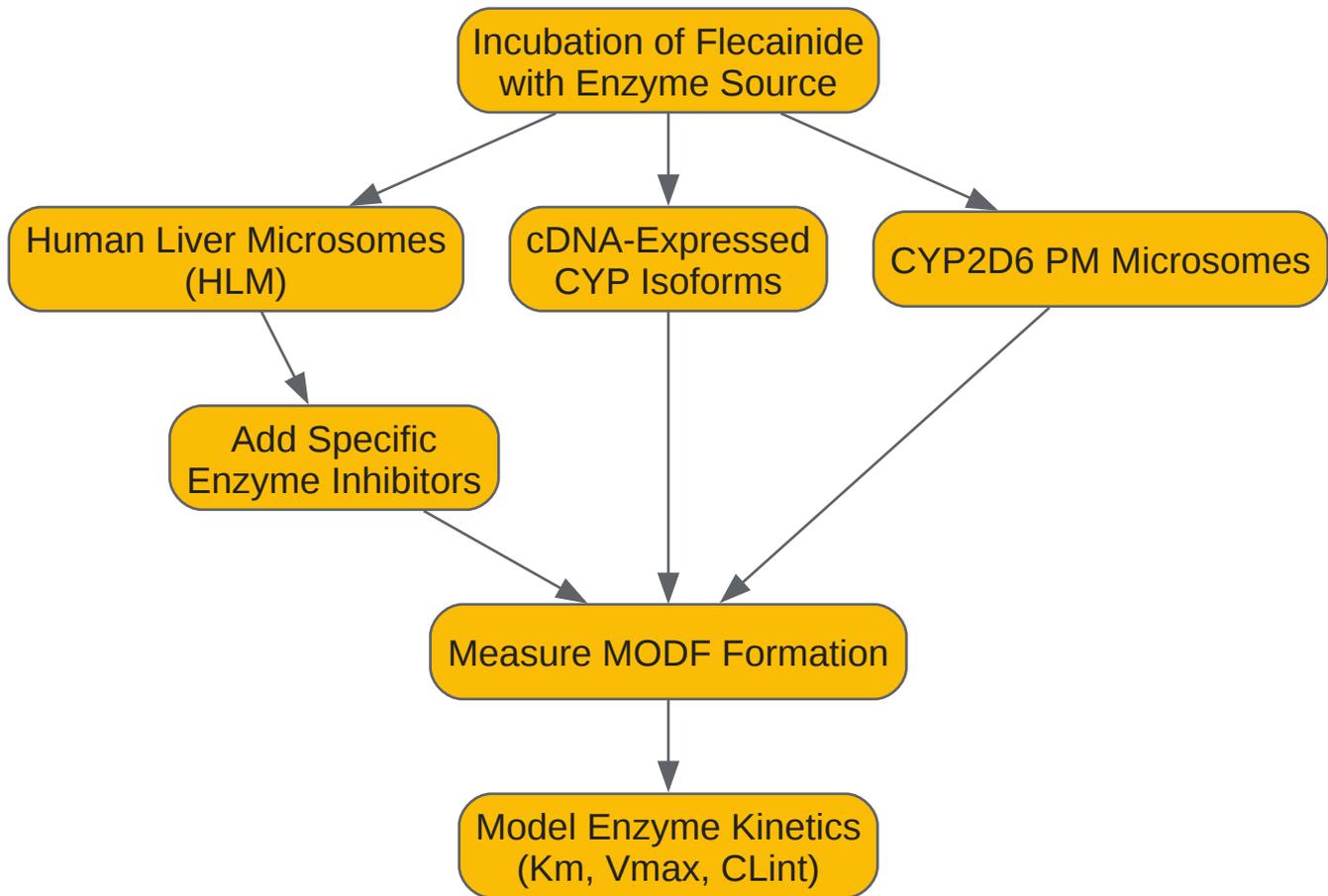
### 1. Clinical Pharmacokinetic Studies

- **Genotype Stratification:** Clinical studies typically stratify healthy volunteers or patients into groups based on their *CYP2D6* genotype (e.g.,  $*1/*1$ ,  $*1/*10$ ,  $*10/*10$ ) [5]. Participants receive a single oral dose (e.g., 200 mg) or chronic therapy to steady state.
- **Pharmacokinetic Sampling:** Serial blood samples are collected over time (e.g., up to 72 hours). Plasma concentrations of **flecainide** (and sometimes its enantiomers or metabolites) are quantified using techniques like **HPLC** or **LC-MS/MS** [5] [3].
- **Data Analysis:** PK parameters (AUC,  $C_{\text{max}}$ ,  $T_{\text{max}}$ , half-life, CL/F) are calculated using non-compartmental analysis. The effects of genotype and drug interactions (e.g., with paroxetine) are tested using statistical models like linear mixed-effects models [5].

### 2. In Vitro Metabolism Studies

- **Enzyme Kinetics in Microsomes:** Studies use pooled human liver microsomes (HLM) or cDNA-expressed CYP isoforms to incubate with **flecainide** enantiomers. Michaelis-Menten kinetics are applied to model the formation of MODF, determining  $K_m$  (affinity) and  $V_{\text{max}}$  (maximum velocity) for each enzyme [1] [2].
- **Chemical Inhibition:** To identify contributing enzymes, specific chemical inhibitors (e.g., quinidine for CYP2D6) or inhibitory antibodies are added to HLM incubations. A marked reduction in MODF formation pinpoints the enzyme's role [2].
- **Microsomes from PMs:** Using liver microsomes from genotyped CYP2D6 Poor Metabolizers allows researchers to isolate and quantify the contribution of non-CYP2D6 pathways (e.g., CYP1A2) [1].

The experimental workflow for these in vitro studies is summarized below.



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*A generalized workflow for in vitro studies investigating **flecainide** metabolism.*

## Important Clinical and Developmental Considerations

- **S/R Ratio as a Phenotypic Biomarker:** The serum **S-flecainide to R-flecainide (S/R)** ratio is a potential biomarker for CYP2D6 activity. EMs have a higher ratio (~1.2), while IMs/PMs have a lower ratio (~0.8) due to the stereoselective metabolism of the enantiomers [2]. This ratio may be more useful than the metabolic ratio (parent compound/metabolite) in clinical practice [2].
- **Age-Related Changes:** Age-related reduction in **flecainide** clearance is most pronounced in individuals with mutant *CYP2D6* alleles (het-EMs and IMs/PMs). This is because their metabolism relies more heavily on **CYP1A2**, whose activity is known to decline with age [1].
- **Pediatric Considerations:** **Flecainide** is used in children, but its pharmacokinetics are age-dependent (e.g., half-life is longer in neonates). The impact of ontogeny of CYP2D6 and

pharmacogenomic variation in this population remains a significant knowledge gap requiring further study [6].

In summary, **flecainide** metabolism is a complex process dependent on CYP2D6 genetics, with significant modulation by age, concomitant medications, and renal function. A solid understanding of these factors is essential for safe and effective application in drug development and clinical practice.

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## References

1. Effects of CYP2D6 genotypes on age-related change ... [pmc.ncbi.nlm.nih.gov]
2. Serum flecainide S/R ratio reflects the CYP2D6 genotype ... [sciencedirect.com]
3. Effect of CYP2D6 genotype on flecainide pharmacokinetics ... [link.springer.com]
4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
5. Pharmacokinetic interaction of flecainide and paroxetine in ... [pmc.ncbi.nlm.nih.gov]
6. Pediatric flecainide pharmacogenomics: a roadmap to ... [frontiersin.org]

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